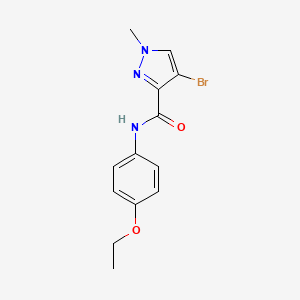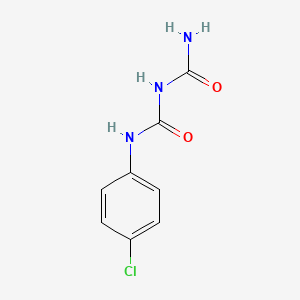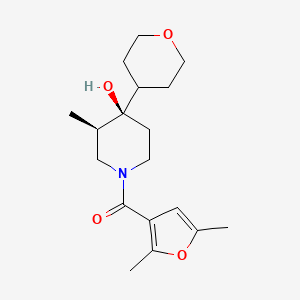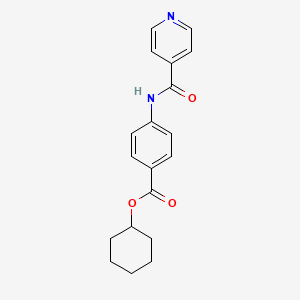![molecular formula C19H19N3O4 B5515214 2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5515214.png)
2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to “2-(3,4-Dimethoxyphenyl)-N-[(3-Phenyl-1,2,4-Oxadiazol-5-yl)methyl]acetamide” involves cyclization reactions of benzylidene derivatives and various precursor compounds to form oxadiazole derivatives, as illustrated by Jin et al. (2006) and Rehman et al. (2013) (Jin et al., 2006) (Rehman et al., 2013). These methods involve various steps including esterification, hydrazide formation, and cyclization to achieve the desired oxadiazole core.
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule has been characterized using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, Chen et al. (2004) provide insights into the molecular structure through intramolecular and intermolecular hydrogen bonding and other interactions (Chen et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of similar compounds involves interactions with various reagents and conditions to form new derivatives with potential biological activities. Gul et al. (2017) and Ding et al. (2006) discuss the synthesis of derivatives through reactions with bromoacetamide and other reagents, highlighting the versatility of the oxadiazole moiety in chemical synthesis (Gul et al., 2017) (Ding et al., 2006).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, can be determined through analytical techniques. Studies often use single-crystal X-ray diffraction to reveal the precise arrangement of atoms within the crystal lattice, providing insights into the compound's stability and interactions.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability under various conditions, and interaction with biological targets, are crucial for understanding the potential applications of these compounds. Research by Narayana et al. (2016) explores the different molecular conformations and hydrogen bonding patterns, which are vital for predicting how these compounds interact at the molecular level (Narayana et al., 2016).
科学的研究の応用
Synthesis and Pharmacological Potential
Research has demonstrated the synthesis and evaluation of various 1,3,4-oxadiazole derivatives for their pharmacological activities. For instance, the novel synthesis of 1,3,4-oxadiazole derivatives showing potent α-glucosidase inhibitory potential highlights the methodological advancements and potential therapeutic applications of these compounds in treating diseases like diabetes. These findings are supported by both experimental results and in silico studies, showcasing the compounds' promising drug lead characteristics (Iftikhar et al., 2019).
Antimicrobial and Hemolytic Activity
The antimicrobial evaluation of 1,3,4-oxadiazole derivatives, including their hemolytic activity, underscores the compounds' potential in addressing microbial infections while assessing their safety profile. The study found that most derivatives exhibited variable antimicrobial activity against selected species, with specific compounds showing promising potency, thus highlighting their therapeutic potential and the need for further biological screenings (Gul et al., 2017).
Anticancer Activity
The design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity against various cancer cell lines reveal the potential of these derivatives as anticancer agents. The compounds showed moderate to excellent activity, with some derivatives outperforming the reference drug, etoposide. This highlights the structural attributes contributing to their efficacy and the importance of structural optimization in drug development (Ravinaik et al., 2021).
Molecular Docking and Cytotoxicity Studies
Molecular docking and cytotoxicity studies on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides provide insights into their mechanism of action and safety profile. These studies help in understanding the interaction between the compounds and biological targets, offering a basis for predicting their therapeutic potential and optimizing their structures for better activity and safety (Siddiqui et al., 2014).
作用機序
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-9-8-13(10-16(15)25-2)11-17(23)20-12-18-21-19(22-26-18)14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOVBAAZKOOVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(dimethylamino)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]nicotinamide](/img/structure/B5515136.png)
![(4S)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5515146.png)
![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5515148.png)
![4-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5515156.png)

![2-{[(4-hydroxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5515171.png)


![N-benzyl-N-methyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5515194.png)
![8-{4-[(2-fluorobenzyl)oxy]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515195.png)

![5-[(1,3-benzothiazol-2-ylthio)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B5515215.png)
![6-{[(3S)-3-(dimethylamino)azepan-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5515222.png)